molecular formula C7H6ClN3O B3233057 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1350925-20-0

6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B3233057
CAS No.: 1350925-20-0
M. Wt: 183.59 g/mol
InChI Key: KMJARQBZUOZMQM-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate for the development of novel kinase inhibitors. Recent studies highlight the therapeutic potential of the dihydropyridopyrazinone scaffold, which has been successfully engineered into highly selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4), a promising target for regenerative therapies in degenerative liver diseases such as nonalcoholic steatohepatitis (NASH) . The structural features of this compound, particularly the 6-chloro substituent, offer a versatile handle for further functionalization, allowing researchers to explore structure-activity relationships and optimize drug-like properties. Related compounds within this chemical class have also demonstrated antitumor activities in historical experimental models, underscoring the broader pharmaceutical relevance of this heterocyclic system . As a supplier, we provide this chemical with documented purity and quality for your research applications. It is supplied as a solid and should be stored in an inert atmosphere at 2-8°C to ensure stability . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-2,9H,3H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJARQBZUOZMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one typically involves the reaction of acylpyruvic acids with 2,3-diaminopyridine. The reaction proceeds under mild conditions to form the desired product . The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the pyrazine ring.

    Substitution: Chlorine atom at the 6th position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-b]pyrazine compounds exhibit significant antimicrobial properties. The presence of the chloro group in 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Properties
The compound is being investigated for its anticancer potential. Preliminary studies have indicated that related structures can induce apoptosis in cancer cell lines. The mechanisms may involve the modulation of signaling pathways associated with cell growth and survival. Further research is necessary to elucidate the specific effects of this compound on tumor cells .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research into similar pyrido derivatives suggests they may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . Investigating these properties could lead to novel therapeutic strategies for neuroprotection.

Material Science

Polymer Chemistry
The compound's structural characteristics allow it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that incorporating heterocycles such as pyrido[2,3-b]pyrazines into polymers can improve their performance in various applications, including coatings and composites .

Sensors and Electronics
Due to its electronic properties, this compound can be explored for use in sensor technology. Its ability to undergo redox reactions makes it a candidate for developing electrochemical sensors for detecting environmental pollutants or biological markers .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against S. aureus and E. coli; potential for new antibiotics.
Anticancer Properties Induces apoptosis in cancer cell lines; further studies needed for mechanism elucidation.
Neuroprotective Effects Protects neuronal cells from oxidative stress; implications for neurodegenerative diseases.
Polymer Chemistry Enhances thermal stability and mechanical properties in polymer matrices.
Sensors and Electronics Suitable for electrochemical sensors; potential for environmental monitoring applications.

Mechanism of Action

The mechanism of action of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Core Structural Variations

The pyrido[2,3-b]pyrazin-3(4H)-one scaffold is versatile, with modifications influencing physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Formula Key Differences vs. Target Compound Biological Activity (if reported) Reference ID
Pyrido[2,3-b]pyrazin-3(4H)-one No substituents C₇H₅N₃O Lacks chlorine at position 6 Not reported
6-Methoxy-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one Methoxy at position 6 C₈H₈N₃O₂ -OCH₃ instead of -Cl; increased hydrophilicity Anticancer, antimicrobial (hypothesized)
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one Methyl at position 1 C₈H₈N₃O Methyl group adds steric bulk Not reported
Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one Saturated pyridine ring C₈H₁₃N₃O Fully hydrogenated pyridine ring Antifungal, antidiabetic, anticancer

Key Observations :

  • Saturated analogues (e.g., hexahydro derivatives) exhibit broader reported bioactivity, likely due to improved metabolic stability .

Biological Activity

6-Chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (CAS No. 1350925-20-0) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological effects.

  • Molecular Formula : C7H6ClN3O
  • Molecular Weight : 183.60 g/mol
  • Structural Features : The compound contains a chloro group and a pyrazine ring, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)4 µg/mL

The compound demonstrated significant activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of action. Notably, its efficacy against MRSA suggests potential therapeutic applications in treating resistant infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various cancer cell lines.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)10 µM

The compound exhibited cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent. Further studies are needed to elucidate the mechanisms underlying its cytotoxicity.

The precise mechanism by which this compound exerts its biological effects remains to be fully characterized. However, preliminary data suggest that it may interact with cellular targets involved in cell proliferation and apoptosis pathways.

Case Studies

Several case studies have explored the pharmacological applications of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound was effective against both standard and resistant strains of bacteria, highlighting its potential as a new antibiotic candidate.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in a dose-dependent manner. This finding supports further investigation into its use as an anticancer therapy.

Q & A

Q. What are the critical safety considerations when handling 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one in laboratory settings?

Answer:

  • Hazard Identification : The compound exhibits acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) based on GHS classifications .
  • Safety Protocols :
    • Use PPE (nitrile gloves, lab coat, safety goggles) and ensure fume hood ventilation to avoid inhalation of dust/aerosols .
    • Avoid skin contact and wash hands thoroughly after handling .
    • In case of spills, evacuate the area, wear respiratory protection, and use inert absorbents (e.g., vermiculite) to collect material .
  • Storage : Store in a cool, dry place away from oxidizers and acids to maintain stability .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Answer:

  • Key Routes :
    • Condensation Reactions : Reacting chlorinated pyridazine precursors with triazoles under acidic conditions (e.g., POCl3) to form the pyrazinone core .
    • Reductive Cyclization : Use of Na2S2O4 (sodium dithionite) and HCl to reduce nitro intermediates and cyclize the scaffold, as demonstrated in pyrido-pyrazinone syntheses .
  • Optimization : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can structural modifications at the 2-position of the pyrido[2,3-b]pyrazin-3(4H)-one scaffold enhance cytotoxic activity?

Answer:

  • Functionalization Strategies :
    • Introduce hydrazinyl groups (e.g., 2-hydrazinyl derivatives) to improve DNA intercalation or kinase inhibition, as shown in cytotoxicity studies against cancer cell lines .
    • Attach pyridinylmethyl or arylpiperazine moieties to modulate lipophilicity and target selectivity .
  • Evaluation : Screen derivatives using MTT assays and compare IC50 values against parent compound. For example, 2-hydrazinyl derivatives showed enhanced activity in HeLa and MCF-7 cells .

Q. What analytical techniques are recommended for resolving structural ambiguities in novel pyrido[2,3-b]pyrazin-3(4H)-one derivatives?

Answer:

  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., shifts at δ 7.8–8.2 ppm for pyrazinone protons) .
    • HRMS : Validate molecular formulas (e.g., C7H5ClN3O for the parent compound) .
  • Chromatography :
    • HPLC-PDA : Monitor purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .

Q. How do reaction conditions influence the stability and reactivity of this compound?

Answer:

  • pH Sensitivity : The compound degrades under strong alkaline conditions (pH > 10), forming hydrolyzed byproducts. Maintain neutral to mildly acidic conditions during synthesis .
  • Thermal Stability : Decomposition occurs above 200°C; avoid high-temperature drying (use lyophilization instead) .
  • Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the chloro substituent .

Q. What computational approaches can predict the pharmacokinetic properties of pyrido[2,3-b]pyrazin-3(4H)-one derivatives?

Answer:

  • ADME Modeling :
    • Use SwissADME to estimate logP (e.g., 0.97 for the parent compound) and bioavailability radar .
    • Predict CYP450 interactions via Schrödinger’s QikProp to assess metabolic stability .
  • Molecular Docking :
    • Dock derivatives into CRF-1 receptor (PDB: 3OHU) to identify binding interactions, as demonstrated for dihydropyrido-pyrazinone antagonists .

Q. How can regioselective functionalization of the pyrazinone ring be achieved?

Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the NH group, followed by electrophilic quenching (e.g., alkyl halides) to introduce substituents at the 1-position .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh3)4 to install aryl groups at the 6-position, leveraging the chloro substituent as a leaving group .

Q. What in vitro models are suitable for evaluating the bioactivity of pyrido[2,3-b]pyrazin-3(4H)-one derivatives?

Answer:

  • Cancer Models : Test antiproliferative effects in 3D spheroid cultures (e.g., HT-29 colon cancer) to mimic tumor microenvironments .
  • Neurological Targets : Screen for CRF-1 receptor antagonism using cAMP accumulation assays in HEK293 cells transfected with CRF-1 .

Q. Tables for Key Data

Derivative Modification IC50 (μM) Target Reference
Parent CompoundNone>100N/A
2-Hydrazinyl DerivativeHydrazine at C212.4 (HeLa)DNA Topoisomerase
6-Arylpiperazine DerivativePiperazine at C68.7 (MCF-7)Kinase Inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 2
6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

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